![molecular formula C19H28N2O4S B5087696 N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5087696.png)
N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide, commonly known as DMAPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPT is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation, cell survival, and immune responses.
Wissenschaftliche Forschungsanwendungen
DMAPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, DMAPT has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing the NF-κB pathway. DMAPT has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, DMAPT has been investigated for its anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
DMAPT exerts its pharmacological effects by inhibiting the activation of the NF-κB pathway, which is a key regulator of inflammation, cell survival, and immune responses. The NF-κB pathway is activated in response to various stimuli, including cytokines, growth factors, and pathogen-associated molecular patterns (PAMPs). Once activated, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, cell survival, and immune responses. DMAPT inhibits the activation of NF-κB by targeting the upstream signaling molecules, such as IκB kinase (IKK) and inhibitor of κB (IκB), which are responsible for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB.
Biochemical and Physiological Effects:
DMAPT has been shown to modulate various biochemical and physiological processes in preclinical models. In cancer research, DMAPT has been found to induce apoptosis and inhibit the proliferation of cancer cells by suppressing the NF-κB pathway. DMAPT has also been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. In addition, DMAPT has been investigated for its anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMAPT in lab experiments is its specificity for the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. DMAPT has also been shown to have low toxicity in preclinical models, making it a potential candidate for clinical development. However, the synthesis of DMAPT is a multi-step process that requires specific reagents and conditions, which may limit its availability and reproducibility in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of DMAPT. One potential direction is to investigate the efficacy of DMAPT in combination with other drugs or therapies for the treatment of cancer and autoimmune disorders. Another direction is to explore the use of DMAPT as a diagnostic or prognostic marker for these diseases. In addition, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer and immunomodulatory effects of DMAPT, which may lead to the development of more potent and selective inhibitors of the NF-κB pathway.
Synthesemethoden
DMAPT is synthesized by reacting 2,4-dimethoxybenzaldehyde with methyl 4-piperidinyl ketone in the presence of sodium borohydride and acetic acid. The resulting intermediate is then reacted with methylthioacetyl chloride to yield DMAPT. The synthesis of DMAPT is a multi-step process that requires specific reagents and conditions.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[1-(2-methylsulfanylacetyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-24-15-5-6-16(17(12-15)25-2)20-18(22)7-4-14-8-10-21(11-9-14)19(23)13-26-3/h5-6,12,14H,4,7-11,13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLFIIHRQGXJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2CCN(CC2)C(=O)CSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-difluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5087614.png)
![3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5087626.png)
![1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5087636.png)
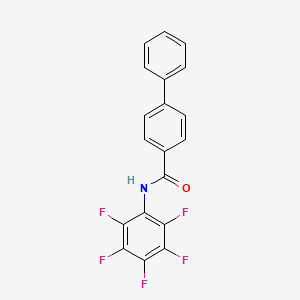
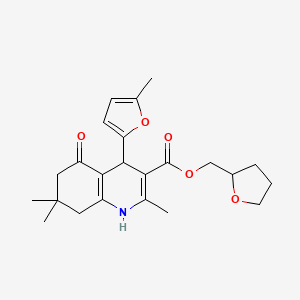
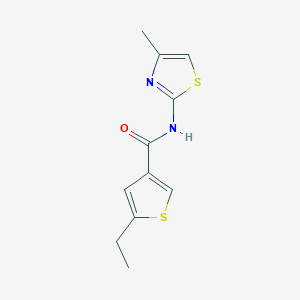
![1-[(4-chlorobenzyl)oxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5087655.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)
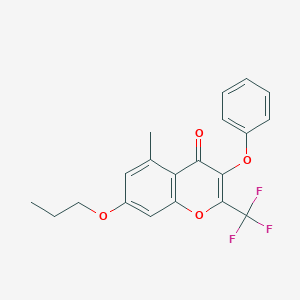
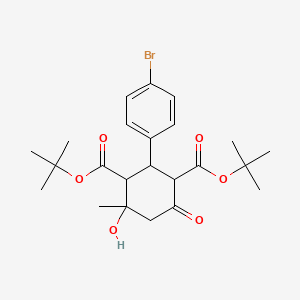
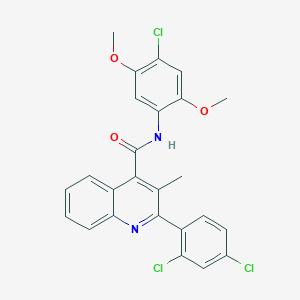
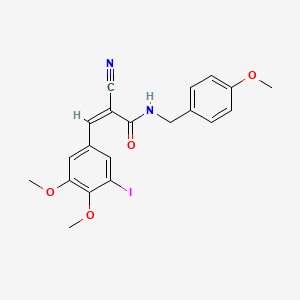
![2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5087703.png)
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5087705.png)